N-Nonanoylglycine-d2
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Overview
Description
N-Nonanoylglycine-d2 is a deuterated analog of N-Nonanoylglycine, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in studies involving metabolic pathways and pharmacokinetics due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonanoylglycine-d2 typically involves the incorporation of deuterium into N-Nonanoylglycine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in N-Nonanoylglycine with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: The use of deuterated reagents in the synthesis process ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms and to avoid contamination .
Chemical Reactions Analysis
Types of Reactions
N-Nonanoylglycine-d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-Nonanoylglycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and related disorders.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of N-Nonanoylglycine-d2 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. This allows researchers to track its movement and transformation within biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
N-Nonanoylglycine: The non-deuterated analog of N-Nonanoylglycine-d2.
N-Decanoylglycine: Another acylglycine with a C-10 fatty acid group.
N-Octanoylglycine: An acylglycine with a C-8 fatty acid group
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
217.30 g/mol |
IUPAC Name |
2,2-dideuterio-2-(nonanoylamino)acetic acid |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15)/i9D2 |
InChI Key |
JXDFEUKNHBHUCP-KNXIQCGSSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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